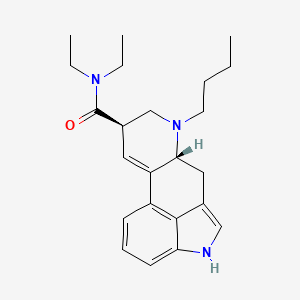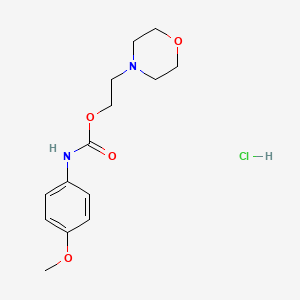
Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester: is a complex organic compound with a unique structure that combines elements of pyrrole and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the pyrrole and pyrazole rings, followed by their fusion to form the pyrrolo-pyrazole core. The acetic acid and ethyl ester groups are then introduced through esterification reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are also critical due to the potential hazards associated with the chemicals and reactions involved.
化学反応の分析
Types of Reactions
Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen results in reduced forms of the compound.
Substitution: Functional groups within the compound can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
類似化合物との比較
Similar Compounds
Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid: Lacks the ethyl ester group.
4,6-Dihydro-4-oxo-1-phenyl-pyrrolo(3,4-c)pyrazole: Lacks the acetic acid group.
Ethyl 4,6-dihydro-4-oxo-1-phenyl-pyrrolo(3,4-c)pyrazole-5-acetate: A closely related ester derivative.
Uniqueness
Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
141581-91-1 |
|---|---|
分子式 |
C15H15N3O3 |
分子量 |
285.30 g/mol |
IUPAC名 |
ethyl 2-(4-oxo-1-phenyl-6H-pyrrolo[3,4-c]pyrazol-5-yl)acetate |
InChI |
InChI=1S/C15H15N3O3/c1-2-21-14(19)10-17-9-13-12(15(17)20)8-16-18(13)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3 |
InChIキー |
ZWNZUUSDRKTIRY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1CC2=C(C1=O)C=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



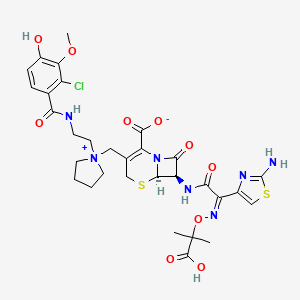



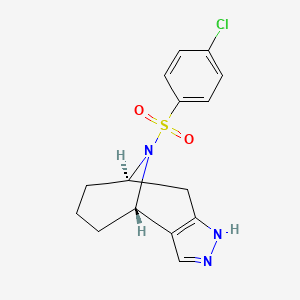
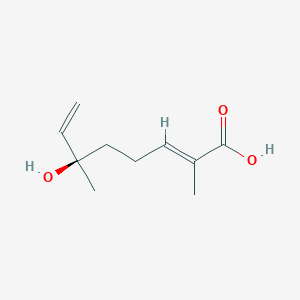
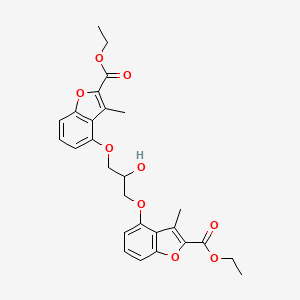
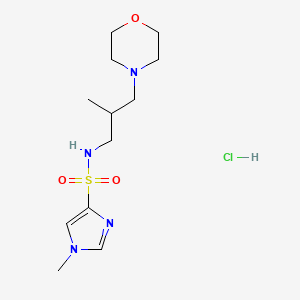

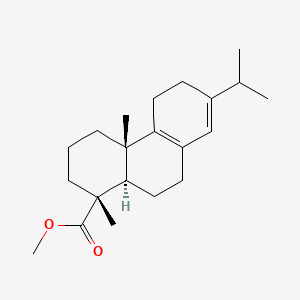
![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)
